N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine
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Overview
Description
N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These heterocyclic compounds are known for their extensive therapeutic uses and are often exploited in drug design and development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. One common method includes refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various biologically active compounds.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects .
Comparison with Similar Compounds
N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine is unique due to its specific combination of triazole and thiadiazole rings. Similar compounds include:
- N,N-dimethyl-4-(6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
CAS No. |
879579-11-0 |
---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4g/mol |
IUPAC Name |
N,N-dimethyl-4-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline |
InChI |
InChI=1S/C17H15N5S/c1-21(2)14-10-8-12(9-11-14)15-18-19-17-22(15)20-16(23-17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
CYGPJBXFQQGMCQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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